CooP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H57N9O11S |

|---|---|

Molecular Weight |

775.9 g/mol |

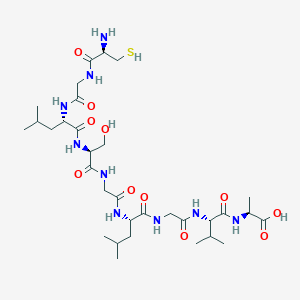

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H57N9O11S/c1-15(2)8-20(28(47)35-12-25(45)41-26(17(5)6)31(50)37-18(7)32(51)52)38-24(44)11-36-29(48)22(13-42)40-30(49)21(9-16(3)4)39-23(43)10-34-27(46)19(33)14-53/h15-22,26,42,53H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,48)(H,37,50)(H,38,44)(H,39,43)(H,40,49)(H,41,45)(H,51,52)/t18-,19-,20-,21-,22-,26-/m0/s1 |

InChI Key |

MQTUTFRSXRQQOU-MWSOCQQISA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

Cobalt Phosphide (CoP) Synthesis and Characterization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cobalt phosphide (CoP) nanoparticles. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze this promising material for various applications, including catalysis and nanomedicine. This document details common synthesis methodologies, extensive characterization techniques, and insights into its catalytic mechanisms.

Synthesis of Cobalt Phosphide Nanoparticles

The synthesis of cobalt phosphide nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most prevalent techniques include hydrothermal synthesis, solvothermal synthesis, and solid-state reaction.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes aqueous solutions of cobalt and phosphorus precursors in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, heated above the boiling point of water.[1][2] This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles by adjusting parameters such as temperature, reaction time, and precursor concentration.[1][3]

Experimental Protocol: Hydrothermal Synthesis of CoP Nanoparticles

-

Precursor Solution Preparation: Dissolve a cobalt salt (e.g., cobalt chloride hexahydrate, CoCl₂·6H₂O) and a phosphorus source (e.g., sodium hypophosphite, NaH₂PO₂) in deionized water. The molar ratio of Co to P is a critical parameter that influences the final phase of the cobalt phosphide.[4]

-

pH Adjustment: Adjust the pH of the precursor solution. For instance, a basic environment can be created by adding a solution of sodium hydroxide (NaOH).

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 140-180°C) for a designated duration (e.g., 12-24 hours).

-

Product Recovery and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the purified CoP nanoparticles in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis employs a sealed vessel but utilizes non-aqueous solvents. This technique offers a wider range of reaction temperatures and pressures, enabling the synthesis of unique nanostructures. The choice of solvent can significantly influence the morphology and properties of the CoP nanoparticles.

Experimental Protocol: Solvothermal Synthesis of CoP Nanoparticles

-

Precursor Dispersion: Disperse a cobalt precursor (e.g., cobalt acetylacetonate, Co(acac)₂) and a phosphorus source (e.g., trioctylphosphine, TOP) in a high-boiling point organic solvent (e.g., oleylamine, OAm).

-

Reaction: Heat the mixture in a sealed reaction vessel under an inert atmosphere (e.g., argon) to a high temperature (e.g., 300°C) for a specific duration. The oleylamine can act as both a solvent and a reducing agent.

-

Product Isolation: After cooling, add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

-

Purification: Separate the nanoparticles by centrifugation and wash them repeatedly with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol).

-

Drying: Dry the final product under vacuum.

Solid-State Synthesis

Solid-state synthesis, often involving a gas-solid reaction, is a scalable method for producing cobalt phosphide. This technique typically involves the direct phosphidation of a cobalt precursor at elevated temperatures.

Experimental Protocol: Solid-State Synthesis of CoP

-

Precursor Preparation: Place a cobalt-containing precursor, such as cobalt(II) acetate, in a tube furnace.

-

Phosphidation: Heat the precursor under a flow of a phosphorus-containing gas (e.g., phosphine, PH₃, which can be generated from sodium hypophosphite) or in the presence of a solid phosphorus source (e.g., red phosphorus) at a high temperature (e.g., 350-450°C) for several hours.

-

Passivation: After the reaction, cool the system to room temperature under an inert atmosphere to prevent oxidation of the CoP product.

-

Product Collection: The resulting powder is the cobalt phosphide product.

Table 1: Comparison of CoP Synthesis Parameters and Resulting Nanoparticle Properties

| Synthesis Method | Cobalt Precursor | Phosphorus Source | Solvent/Atmosphere | Temperature (°C) | Time (h) | Resulting Particle Size | Reference |

| Hydrothermal | CoCl₂·6H₂O | NaH₂PO₂ | Water | 180 | 12 | ~30 nm | |

| Solvothermal | Co(acac)₂ | Trioctylphosphine (TOP) | Oleylamine | 300 | 1 | Nanorods/Hollow Nanoparticles | |

| Solid-State | Cobalt(II) acetate | NaH₂PO₂ (source of PH₃) | N₂/H₂ | 350 | 2 | Nanostructures |

Characterization of Cobalt Phosphide Nanoparticles

A thorough characterization of the synthesized CoP nanoparticles is crucial to understand their physical and chemical properties. Standard techniques include X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS).

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure and phase purity of the synthesized material. The diffraction pattern of CoP will show characteristic peaks corresponding to its crystal lattice planes. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Experimental Protocol: XRD Analysis

-

Sample Preparation: Prepare a powdered sample of the synthesized CoP nanoparticles.

-

Data Acquisition: Mount the sample on an XRD instrument and scan over a range of 2θ angles (e.g., 20-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Identify the crystal phase by comparing the obtained diffraction pattern with standard reference patterns from databases (e.g., JCPDS). Calculate the crystallite size using the Scherrer equation: D = Kλ / (β cosθ) Where D is the mean crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Table 2: Typical XRD Data for CoP

| 2θ (degrees) | (hkl) Plane |

| 31.6 | (011) |

| 36.3 | (111) |

| 46.2 | (201) |

| 48.1 | (210) |

| 56.0 | (300) |

Note: Peak positions can vary slightly depending on the specific crystal structure and experimental conditions.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the morphology, size, and size distribution of the nanoparticles. SEM provides information about the surface topography of the material, while TEM offers higher resolution images, revealing the internal structure and allowing for the measurement of individual particle sizes.

Experimental Protocol: Electron Microscopy Analysis

-

Sample Preparation (SEM): Mount the dry powder sample onto a conductive stub using carbon tape and coat with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Sample Preparation (TEM): Disperse the nanoparticles in a suitable solvent (e.g., ethanol) by ultrasonication. Deposit a drop of the dispersion onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate.

-

Imaging: Image the prepared samples using an SEM or TEM instrument at various magnifications.

-

Image Analysis: Analyze the obtained images to determine the particle shape, size, and size distribution. For quantitative analysis of particle size distribution from TEM images, a sufficient number of particles should be measured using image analysis software.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements present in the nanoparticles. This is particularly important for confirming the formation of cobalt phosphide and identifying any surface oxidation.

Experimental Protocol: XPS Analysis

-

Sample Preparation: Mount the powder sample onto a sample holder.

-

Data Acquisition: Place the sample in the ultra-high vacuum chamber of the XPS instrument. Irradiate the sample with X-rays and measure the kinetic energy of the emitted photoelectrons.

-

Data Analysis: Analyze the survey spectrum to identify the elements present. Perform high-resolution scans over the regions of interest (e.g., Co 2p and P 2p) to determine the chemical states. The binding energies are calibrated using the C 1s peak at 284.8 eV. The Co 2p spectrum of CoP typically shows peaks corresponding to Co 2p₃/₂ and Co 2p₁/₂, with satellite peaks. The P 2p spectrum can be deconvoluted into peaks corresponding to phosphide and potentially some oxidized phosphorus species on the surface.

Table 3: Typical XPS Binding Energies for CoP

| Element | Orbital | Binding Energy (eV) | Chemical State | Reference |

| Co | 2p₃/₂ | ~778.5 - 779.0 | Co-P | |

| Co | 2p₁/₂ | ~793.5 - 794.0 | Co-P | |

| P | 2p₃/₂ | ~129.3 - 129.7 | Co-P | |

| P | 2p₁/₂ | ~130.2 - 130.3 | Co-P | |

| P | 2p | ~133.0 - 134.0 | P-O (oxidized) |

Signaling Pathways and Experimental Workflows

Experimental Workflow for CoP Synthesis and Characterization

The general workflow for the synthesis and characterization of CoP nanoparticles involves a series of sequential steps from precursor selection to final material analysis.

References

A Technical Guide to the Biological Function of CooA in Cellular Pathways

Disclaimer: Initial searches for a protein named "CooP" in the context of cellular pathways did not yield specific results. However, extensive literature exists on "CooA," a well-characterized protein in the bacterium Rhodospirillum rubrum that plays a critical role in a carbon monoxide-responsive signaling pathway. It is highly probable that the query "this compound" was a typographical error for "CooA." This guide will, therefore, focus on the biological function of CooA.

Introduction

CooA is a heme-containing transcriptional activator protein found in the photosynthetic bacterium Rhodospirillum rubrum and other bacteria like Carboxydothermus hydrogenoformans. It functions as a sensor for carbon monoxide (CO) and redox state, playing a pivotal role in the cell's ability to utilize CO as an energy source.[1][2] CooA is a member of the CRP/FNR (cAMP receptor protein/fumarate and nitrate reduction) family of transcriptional regulators and exists as a homodimer.[3][4] Each monomer of CooA contains a heme b moiety that serves as the CO-binding site.[2]

Cellular Function and Signaling Pathway

The primary function of CooA is to regulate the expression of genes encoding for a CO-oxidizing system, which includes carbon monoxide dehydrogenase (CODH) and a CO-tolerant hydrogenase. This system allows the bacterium to oxidize CO to CO2, a process linked to energy production.

The activation of CooA is a multi-step process that is tightly regulated by the presence of CO and the cellular redox state:

-

Redox Sensing: In its oxidized (ferric, Fe³⁺) state, the heme iron of CooA is unable to bind CO. For CO binding to occur, the heme iron must first be reduced to the ferrous (Fe²⁺) state. This reduction is accompanied by a ligand switch in the heme coordination sphere, making CooA a redox sensor. In R. rubrum CooA, the ferric heme iron is coordinated by a cysteine and the N-terminal proline, while in the ferrous state, a histidine residue replaces the cysteine thiolate.

-

CO Sensing and Activation: In the reduced ferrous state, CooA can bind CO. The binding of CO to the heme iron displaces the N-terminal proline ligand. This event triggers a significant conformational change in the CooA dimer, transitioning it from an inactive to an active state.

-

DNA Binding and Transcriptional Activation: The CO-induced conformational change enables the DNA-binding domains of the CooA dimer to bind to specific palindromic sequences in the promoter regions of the coo operons (e.g., the promoter of cooF). Once bound to DNA, CooA recruits RNA polymerase (RNAP) to the promoter, initiating the transcription of the downstream genes that encode the CO-oxidizing machinery. The interaction between CooA and the C-terminal domain of the alpha subunit of RNA polymerase is crucial for this transcriptional activation.

A diagram of the CooA signaling pathway is presented below:

Quantitative Data

While detailed kinetic parameters are spread across various studies, some key quantitative aspects of CooA function have been characterized.

| Parameter | Organism | Value/Observation | Reference |

| Heme Content | Rhodospirillum rubrum | 1.6 mol of heme per mol of CooA dimer | |

| Heme Iron Redox Potential | Rhodospirillum rubrum | Approximately -300 mV | |

| DNA Binding Affinity | Rhodospirillum rubrum | High affinity in the presence of CO, no binding in its absence | |

| Ni²⁺ Transport for CODH | Rhodospirillum rubrum | Kₘ of 19 ± 4 µM; Vₘₐₓ of 310 ± 22 pmol/min/mg of total protein |

Experimental Protocols

The study of CooA has employed a range of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

1. Purification of CooA from Rhodospirillum rubrum

This protocol is based on methods described in the literature for obtaining highly pure and active CooA.

-

Cell Culture and Harvest: A strain of R. rubrum overexpressing CooA (e.g., UR459) is grown under nitrogen-fixing conditions in large volumes. Cells are harvested by centrifugation when they reach a specific optical density (e.g., OD₆₈₀ of 1.6).

-

Anoxic Conditions: All purification steps are conducted under anoxic conditions to prevent oxidation of the heme iron. Buffers and solutions are sparged with nitrogen or degassed.

-

Cell Lysis: Frozen cell pellets are resuspended in a suitable buffer and lysed, for example, by sonication.

-

Chromatography: The cell lysate is subjected to a series of chromatography steps to purify CooA. This may include:

-

Anion Exchange Chromatography: Using a resin like DEAE-Sepharose.

-

Hydrophobic Interaction Chromatography: Using a resin like Phenyl-Sepharose.

-

Size-Exclusion Chromatography: To obtain the final purified and dimeric CooA.

-

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay.

An experimental workflow for CooA purification and analysis is depicted below:

2. DNase I Footprinting Assay for DNA Binding

This technique is used to demonstrate the sequence-specific binding of CooA to its DNA target in a CO-dependent manner.

-

DNA Probe Preparation: A DNA fragment containing the CooA binding site (e.g., the cooF promoter) is labeled at one end with a radioactive isotope (e.g., ³²P).

-

Binding Reaction: The labeled DNA probe is incubated with purified CooA under anoxic and reducing conditions, both in the presence and absence of CO.

-

DNase I Digestion: A low concentration of DNase I is added to the reaction mixtures. DNase I randomly cleaves the DNA backbone, except where it is protected by the bound CooA protein.

-

Analysis: The DNA fragments are denatured and separated by size on a polyacrylamide gel. The resulting autoradiogram will show a "footprint," a region where no cleavage occurred, corresponding to the CooA binding site. This footprint will only be present in the sample containing both CooA and CO.

3. UV-Visible Spectroscopy

Spectroscopy is used to monitor the state of the heme in CooA.

-

Sample Preparation: Purified CooA is placed in a cuvette, often in an anaerobic environment.

-

Spectral Scans: UV-visible absorbance spectra are recorded under different conditions:

-

As-isolated (oxidized): To observe the spectrum of the ferric (Fe³⁺) form.

-

Reduced: After adding a reducing agent (e.g., sodium dithionite) to obtain the spectrum of the ferrous (Fe²⁺) form.

-

CO-bound: After bubbling CO gas through the reduced sample to observe the spectral shift upon CO binding.

-

-

Analysis: The characteristic Soret and Q bands in the spectra confirm the presence of heme and indicate its oxidation and ligation state.

4. In Vitro Transcription Assay

This assay confirms that CooA can activate transcription from a CooA-dependent promoter.

-

Reaction Components: A reaction mixture is prepared containing a DNA template with a CooA-dependent promoter (e.g., PcooF) driving a reporter gene, purified RNA polymerase, ribonucleotides (including a labeled one), and purified CooA.

-

Incubation: The reaction is carried out under anoxic conditions, with and without CO.

-

Analysis: The RNA transcripts are isolated and separated by gel electrophoresis. The presence of a labeled transcript of the expected size only in the reaction containing CooA and CO demonstrates CO-dependent transcriptional activation.

Conclusion

CooA is a sophisticated molecular sensor that integrates signals of both cellular redox state and the presence of carbon monoxide to precisely control gene expression. Its mechanism of action, involving a redox-mediated ligand switch followed by CO-induced conformational changes that modulate DNA binding, provides a clear example of how bacteria adapt to their metabolic environment. The study of CooA continues to offer valuable insights into the principles of gas sensing and transcriptional regulation in biological systems.

References

- 1. CooA: a heme-containing regulatory protein that serves as a specific sensor of both carbon monoxide and redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CO-Mediated Allostery in CooA – Burstyn Lab – UW–Madison [burstyn.chem.wisc.edu]

- 3. CooA - Wikipedia [en.wikipedia.org]

- 4. Carbon Monoxide-Sensing Transcription Factors: Regulators of Microbial Carbon Monoxide Oxidation Pathway Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Identify "CooP" as a Specific Scientific Entity

Following a comprehensive investigation, it has not been possible to identify a specific scientific molecule, protein, gene, or natural product referred to as "CooP" within publicly available scientific literature and databases. The term "this compound" is a common abbreviation for "cooperative," and search results consistently reflect this general usage rather than a distinct scientific entity.

Numerous search strategies were employed to identify the requested subject, including queries for "this compound discovery," "this compound natural sources," "this compound protein," "this compound molecule," "this compound gene," and "this compound signaling pathway." These searches predominantly returned information related to:

-

Cooperative organizations: Businesses, food markets, and research groups that use "Co-op" in their names.

-

General biological phenomena: Concepts such as "cooperative binding" of ligands to proteins, "cooperative gene regulation," and "cooperative signaling" between molecules. These are well-established principles in biochemistry and molecular biology but do not refer to a single entity named "this compound."

-

Unrelated commercial products: Including cleaning agents for chicken coops that utilize enzymes.

Without a clear and specific subject, it is not feasible to generate the requested in-depth technical guide. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—are entirely dependent on the existence of a known scientific entity to describe.

Therefore, the creation of a technical whitepaper on the "discovery and natural sources of this compound" cannot be fulfilled at this time. It is respectfully requested that the user provide a more specific and accurate name for the molecule, protein, or gene of interest. This will enable a targeted and effective search to gather the necessary information for the comprehensive guide.

Unraveling the Enigma of "CooP": A Search for Structure-Activity Relationships

Despite a comprehensive search for a protein specifically designated as "CooP," no definitive information on its structure-activity relationship (SAR), function, or associated signaling pathways could be located within the public domain. The term "this compound" does not appear to be a standard or widely recognized nomenclature for a specific protein in the context of SAR studies.

This lack of specific data makes it impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams. The initial search strategy, designed to retrieve information on a protein named "this compound," yielded general principles of protein cooperativity and structure-activity relationships, but no concrete data tied to this specific name.

It is possible that "this compound" is an internal project name, a novel or as-yet-unpublished protein, or a typographical error. Without further clarification on the identity of the protein of interest, a detailed analysis of its structure-activity relationship cannot be performed.

For researchers, scientists, and drug development professionals interested in the broader concepts of cooperativity in protein function, the following general principles and experimental approaches are relevant:

General Principles of Cooperative Protein Function

Cooperative binding and regulation are fundamental mechanisms in protein function.[1] This phenomenon, where the binding of a ligand to one site on a protein influences the binding of subsequent ligands to other sites, is crucial for a wide range of cellular processes.[1] Such interactions can lead to switch-like responses, allowing for fine-tuned regulation of biological activity. The principles of cooperativity are not limited to ligand binding and can be observed in protein folding and the assembly of multi-protein complexes.[2][3]

Key Experimental Protocols for Studying Protein Interactions and Cooperativity

Several experimental techniques are routinely employed to investigate protein-protein interactions and cooperative binding. These methods are essential for elucidating the structure-activity relationships of any protein.

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used and powerful technique to identify in vivo protein-protein interactions.[4] This method involves using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

General Co-immunoprecipitation Protocol:

-

Cell Lysis: Cells expressing the bait protein are harvested and lysed to release the cellular contents, including protein complexes.

-

Incubation with Antibody: The cell lysate is incubated with an antibody specific to the bait protein.

-

Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, which in turn is bound to the bait protein and its interaction partners.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

-

Analysis: The eluted proteins are then analyzed, usually by Western blotting, to identify the bait and co-precipitated prey proteins.

Competition Assays

Competition assays are valuable for quantitatively modeling cooperative binding by transcription factors and other ligands. These experiments can determine the relative binding affinities and cooperativity of different ligands for a target protein.

Visualizing Biological Processes

Diagrams are crucial for representing complex biological information. The following examples illustrate how Graphviz (DOT language) can be used to create clear and informative diagrams for signaling pathways and experimental workflows.

Caption: A generalized workflow for a Co-immunoprecipitation experiment.

Caption: A generic intracellular signaling pathway.

References

- 1. Cooperativity in regulation of membrane protein function: phenomenological analysis of the effects of pH and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How cooperative are protein folding and unfolding transitions? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Cooperative Dynamics of Bioactive Molecules: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the methodologies and data interpretation strategies for investigating the in vitro and in vivo cooperative effects of novel bioactive compounds. For the purpose of this guide, we will refer to a hypothetical molecule exhibiting these properties as "CooP" (Cooperative Operating Protein/Peptide). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational framework for assessing cooperative biological activities.

Quantitative Data Summary

The effective evaluation of a bioactive molecule with cooperative effects hinges on the precise quantification of its impact across various experimental models. The following tables exemplify how to structure and present such data for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity and Proliferation Assays

| Cell Line | Assay Type | This compound Concentration (µM) | % Inhibition/Proliferation (Mean ± SD) | IC50/EC50 (µM) |

| Cancer Cell Line A | MTT Assay (72h) | 0.1 | 15.2 ± 2.1 | 1.5 |

| 1.0 | 48.9 ± 4.5 | |||

| 10.0 | 85.6 ± 6.3 | |||

| Normal Cell Line B | MTT Assay (72h) | 0.1 | 2.1 ± 0.5 | > 100 |

| 1.0 | 5.3 ± 1.2 | |||

| 10.0 | 10.8 ± 2.0 | |||

| Immune Cell Line C | BrdU Proliferation Assay (48h) | 0.1 | 25.4 ± 3.8 | 0.8 |

| 1.0 | 62.1 ± 5.9 | |||

| 10.0 | 91.3 ± 7.2 |

Table 2: In Vivo Tumor Xenograft Model

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |

| Vehicle Control | 10 | 1502 ± 125 | - | -0.5 ± 1.2 |

| This compound (10 mg/kg) | 10 | 856 ± 98 | 43.0 | -1.2 ± 1.5 |

| This compound (50 mg/kg) | 10 | 421 ± 55 | 71.9 | -2.5 ± 2.1 |

| Positive Control | 10 | 398 ± 51 | 73.5 | -8.7 ± 3.4 |

Table 3: Biomarker Modulation in Tumor Tissue

| Treatment Group | Biomarker A Expression (Fold Change vs. Vehicle) | Biomarker B Phosphorylation (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (50 mg/kg) | 0.35 | 2.5 |

Detailed Experimental Protocols

The reproducibility and validity of findings are contingent upon meticulous experimental execution. Below are detailed protocols for key assays used to characterize the effects of this compound.

2.1. In Vitro Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2.2. In Vivo Tumor Xenograft Study

-

Animal Acclimation: Acclimate 6-8 week old immunodeficient mice for one week.

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells (in 100 µL of Matrigel) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).

-

Drug Administration: Administer this compound (or vehicle) via the predetermined route (e.g., intraperitoneal injection) at the specified dosage and schedule.

-

Monitoring: Record tumor volume and body weight three times a week.

-

Endpoint: At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

2.3. Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to identify protein-protein interactions.[1][2]

-

Cell Lysis: Lyse cells expressing the "bait" protein with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the "bait" protein and its interacting partners ("prey") from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting proteins.

Visualizations: Signaling Pathways and Workflows

Visual representations are crucial for understanding the complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Caption: A diagram illustrating a cooperative signaling pathway initiated by this compound.

Caption: A flowchart of the experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to Target Identification and Validation: A Focus on Cooperativity and Co-Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target identification and validation are the foundational steps in modern drug discovery, aiming to pinpoint and confirm the biological entities—such as proteins or genes—that can be modulated by a therapeutic agent to produce a desired effect on a disease.[1] The success of any drug development program hinges on the rigorous validation of its target at an early stage. This guide provides a technical overview of the core principles and methodologies in target identification and validation, with a specialized focus on two critical aspects: the phenomenon of cooperative binding in target engagement and the powerful technique of co-crystallization for structural validation.

While the term "CooP" is not a standard acronym in this field, this guide interprets it through these two scientifically crucial concepts—Cooperativity and Co-crystallization —that are integral to understanding and confirming drug-target interactions. Cooperativity, the process by which the binding of one ligand to a target influences the binding of subsequent ligands, is a key factor in the efficacy and specificity of many drugs.[2][3] Co-crystallization, the crystallization of a target protein in a complex with a ligand, provides unparalleled atomic-level insight into the mechanism of action, guiding further drug optimization.[4][5]

This whitepaper will delve into the methodologies for identifying and validating novel drug targets, present quantitative data in a structured format, provide detailed experimental protocols for key techniques, and visualize complex biological pathways and workflows.

Target Identification: Uncovering Novel Druggable Targets

Target identification is the process of identifying molecular entities that play a causative role in a disease and are "druggable," meaning their activity can be modulated by a therapeutic molecule. Modern approaches to target identification are multifaceted and leverage a variety of technologies.

Key Methodologies in Target Identification:

-

Genomic Approaches: Advances in genomics have revolutionized target identification. Techniques such as genome-wide association studies (GWAS) and CRISPR-based screening can systematically link genes to disease phenotypes.

-

Proteomics: Proteomics involves the large-scale study of proteins and their functions. By comparing the proteomes of healthy and diseased tissues, researchers can identify proteins that are differentially expressed or modified, highlighting them as potential targets. Chemical proteomics, in particular, uses small molecule probes to identify the targets of compounds discovered through phenotypic screens.

-

Phenotypic Screening: This approach involves testing a library of compounds for their ability to produce a desired phenotypic change in a cellular or animal model of a disease, without prior knowledge of the target. Subsequent "target deconvolution" is then required to identify the molecular target responsible for the observed effect.

The Significance of Cooperativity in Target Engagement

Cooperativity is a phenomenon where the binding of a ligand to one site on a macromolecule influences the binding of subsequent ligands to other sites on the same molecule. This can be positive cooperativity (the binding of the first ligand increases the affinity for the next) or negative cooperativity (binding of the first ligand decreases the affinity for the next).

Understanding cooperativity is crucial in drug discovery for several reasons:

-

Enhanced Potency and Specificity: Drugs that exhibit positive cooperativity can achieve a therapeutic effect at lower concentrations and with greater specificity.

-

Mechanism of Action: Studying the cooperative nature of a drug's binding can provide deep insights into its mechanism of action.

-

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind to adjacent sites on a target can be linked together to create a high-affinity ligand, a process that relies on cooperative binding.

Target Validation: Confirming the Role of the Target in Disease

Once a potential target has been identified, it must be rigorously validated to confirm that modulating its activity will lead to a therapeutic benefit.

Core Target Validation Techniques:

-

Genetic Validation: This involves using techniques like CRISPR-Cas9 to knock out, knock down, or modify the gene encoding the target protein. Observing a change in the disease phenotype upon genetic modification provides strong evidence for the target's role in the disease.

-

Pharmacological Validation: The use of small molecule or antibody-based "chemical probes" that specifically modulate the target's activity can help to establish a link between target engagement and a biological response.

-

Biophysical Assays: A range of biophysical techniques can be used to confirm the direct binding of a compound to its target and to quantify the interaction.

Data Presentation: Quantifying Target Engagement

The following tables summarize key quantitative data from common target validation assays.

Table 1: Biophysical Methods for Quantifying Drug-Target Interactions

| Method | Parameter(s) Measured | Typical Range | Application |

| Isothermal Titration Calorimetry (ITC) | Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy) | pM to mM | Thermodynamics of binding |

| Surface Plasmon Resonance (SPR) | Kd, kon (association rate), koff (dissociation rate) | pM to mM | Kinetics of binding |

| Cellular Thermal Shift Assay (CETSA) | Tagg (aggregation temperature), ΔTm (melting temperature shift) | 1-10 °C shift | Target engagement in cells |

Table 2: Common Pharmacological Parameters

| Parameter | Definition | Typical Use |

| IC50 | The concentration of an inhibitor required to reduce the activity of a biological target by 50%. | Compound potency determination |

| EC50 | The concentration of a drug that gives half-maximal response. | Compound efficacy determination |

| Kd | The equilibrium dissociation constant, a measure of binding affinity. | Direct measure of drug-target affinity |

| Ki | The inhibition constant, representing the binding affinity of an inhibitor. | Enzyme inhibition studies |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Materials:

-

Cell culture medium and reagents

-

Test compound and vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with the test compound or vehicle at various concentrations for a specified time.

-

Heating Step: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: General Workflow for Protein-Ligand Co-crystallization

Co-crystallization is a definitive method for visualizing the interaction between a drug and its target at the atomic level.

Materials:

-

Purified target protein

-

Ligand (test compound)

-

Crystallization screens (various buffers, precipitants, and salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscope for crystal visualization

-

Cryoprotectant

-

Liquid nitrogen

-

X-ray diffraction equipment

Procedure:

-

Complex Formation: Mix the purified protein with the ligand in a specific molar ratio (e.g., 1:5 protein to ligand) and incubate to allow for complex formation.

-

Crystallization Screening: Set up crystallization trials using the protein-ligand complex. This is typically done using vapor diffusion methods where a drop containing the complex and crystallization solution is equilibrated against a larger reservoir of the crystallization solution.

-

Crystal Optimization: If initial screening yields small or poor-quality crystals, optimize the crystallization conditions by varying the concentrations of the protein, ligand, and crystallization reagents.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during freezing.

-

Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Structure Determination: Process the diffraction data to determine the three-dimensional structure of the protein-ligand complex.

Mandatory Visualizations

Caption: Workflow of Target Identification and Validation.

Caption: Simplified NF-κB Signaling Pathway.

Conclusion

The identification and validation of novel drug targets remain a cornerstone of pharmaceutical research and development. A thorough understanding of the molecular interactions between a drug and its target is paramount for success. This guide has provided an overview of the key methodologies in this field, with a particular emphasis on the importance of considering cooperative binding phenomena and utilizing co-crystallization for definitive structural validation. By integrating these advanced concepts and techniques into the drug discovery workflow, researchers can enhance the probability of developing safe and effective medicines. The detailed protocols and data presentation formats provided herein serve as a practical resource for scientists engaged in this critical endeavor.

References

- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperativity - Wikipedia [en.wikipedia.org]

- 4. Co-crystallization in drug development ~ Exploring the benefits of co-crystals ~ - Drug Discovery Today [drugdiscoverytoday.com]

- 5. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of CooP

An inquiry for a specific therapeutic agent designated "CooP" did not yield information on a compound with that name. The search results predominantly refer to "cooperative groups" (co-op groups), which are collaborations of researchers, institutions, and patients that conduct large-scale clinical trials, particularly in the field of oncology.[1][2][3] These groups are pivotal in advancing cancer research by pooling resources and expertise to improve prevention, diagnosis, and treatment.

Given the absence of a specific drug named "this compound" in the public domain, this document serves as a comprehensive template for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of a hypothetical therapeutic agent, hereafter referred to as "Compound this compound" . This guide is structured to meet the requirements of researchers, scientists, and drug development professionals, providing a framework that can be adapted for a real-world compound.

Hypothetical Agent Profile: Compound this compound

Compound this compound is a novel, orally bioavailable small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MEK1/2), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in various human cancers.

Pharmacokinetics (PK)

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). The following sections detail the pharmacokinetic profile of Compound this compound as determined in preclinical studies.

ADME Profile Summary

-

Absorption: Compound this compound is rapidly absorbed following oral administration, with peak plasma concentrations observed within 2 hours. Bioavailability is moderate and is not significantly affected by food.

-

Distribution: The compound is highly protein-bound (>95%), primarily to albumin. It has a moderate volume of distribution, suggesting distribution into tissues but not extensive sequestration.

-

Metabolism: Compound this compound is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible. The primary metabolic pathways include oxidation and glucuronidation.

-

Excretion: The majority of the compound and its metabolites are eliminated in the feces, with a smaller portion excreted in the urine. The elimination half-life supports a once-daily dosing regimen.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Compound this compound determined in a murine model following a single oral dose of 10 mg/kg.

| Parameter | Symbol | Value | Unit |

| Maximum Plasma Concentration | Cmax | 1.8 | µg/mL |

| Time to Maximum Concentration | Tmax | 2.0 | hours |

| Area Under the Curve (0 to ∞) | AUCinf | 12.6 | µg·h/mL |

| Elimination Half-Life | t1/2 | 8.5 | hours |

| Volume of Distribution | Vd | 2.1 | L/kg |

| Systemic Clearance | CL | 0.8 | L/h/kg |

| Oral Bioavailability | F | 45 | % |

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Compound this compound in male BALB/c mice following a single oral gavage administration.

Methodology:

-

Animal Model: 24 male BALB/c mice (8 weeks old, 20-25g) are used. Animals are fasted overnight prior to dosing but have free access to water.

-

Compound Formulation: Compound this compound is formulated as a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water to a final concentration of 1 mg/mL.

-

Dosing: A single dose of 10 mg/kg is administered to each mouse via oral gavage.

-

Sample Collection: Blood samples (~50 µL) are collected from 3 mice per time point via the saphenous vein into EDTA-coated tubes. Collection time points are: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Compound this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software.

PK Study Experimental Workflow

Pharmacodynamics (PD)

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, their mechanisms of action, and the relationship between drug concentration and effect.

Mechanism of Action

Compound this compound is a potent, selective, and reversible inhibitor of MEK1 and MEK2 enzymes. By binding to an allosteric pocket on the MEK protein, it prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the MAPK pathway leads to decreased cell proliferation and induction of apoptosis in tumor cells with activating mutations in BRAF or RAS.

Quantitative Pharmacodynamic Parameters

The following table summarizes the in vitro potency and efficacy of Compound this compound.

| Parameter | Symbol | Value | Unit | Assay Type |

| Half Maximal Inhibitory Conc. | IC50 | 15 | nM | Recombinant MEK1 Kinase Assay |

| Half Maximal Effective Conc. | EC50 | 50 | nM | A375 Cell Proliferation Assay |

| Inhibitor Constant | Ki | 5 | nM | Enzyme Inhibition Kinetics |

Experimental Protocol: In Vitro MEK1 Kinase Assay

Objective: To determine the IC50 value of Compound this compound against recombinant human MEK1 enzyme.

Methodology:

-

Reagents: Recombinant human MEK1 (active), inactive ERK2 substrate, ATP, and Compound this compound. Assay buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT.

-

Compound Preparation: Compound this compound is serially diluted in 100% DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

-

Assay Procedure: a. In a 384-well plate, 5 µL of assay buffer containing 200 ng/mL inactive ERK2 is added. b. 50 nL of diluted Compound this compound from the DMSO plate is transferred. c. 5 µL of assay buffer containing 10 ng/mL active MEK1 is added and the mixture is incubated for 15 minutes at room temperature. d. The reaction is initiated by adding 10 µL of assay buffer containing ATP (at the Km concentration, e.g., 10 µM). e. The reaction proceeds for 60 minutes at room temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a luminescence-based assay system (e.g., ADP-Glo™ Kinase Assay), which measures ATP consumption.

-

Data Analysis: Luminescence data is converted to percent inhibition relative to vehicle (DMSO) controls. The IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic model using GraphPad Prism.

MAPK/ERK Signaling Pathway and Site of Inhibition

References

Unraveling "CooP": A Call for Clarity in the Exploration of Analogues and Derivatives

The identity of "CooP" as a specific molecular target for analogue and derivative exploration remains elusive based on publicly available scientific literature. To generate an in-depth technical guide as requested, clarification of this acronym is essential.

Initial investigations into the term "this compound" have not yielded a definitive protein, gene, or other biological molecule that is a recognized subject of drug discovery and development under this specific designation. The search for "this compound" has resulted in a broad range of unrelated concepts, including cooperative biological phenomena and commercial entities.

To proceed with the creation of a comprehensive technical guide for researchers, scientists, and drug development professionals, the following information regarding "this compound" is required:

-

Full Name and Class: The complete name of the protein, receptor, enzyme, or other molecular target, along with its classification (e.g., G-protein coupled receptor, kinase, ion channel).

-

Biological and Disease Relevance: The primary biological pathway in which "this compound" is involved and its association with specific diseases. This context is crucial for understanding the rationale behind developing its analogues and derivatives.

-

Known Ligands or Modulators: Information on any existing compounds known to interact with "this compound," including agonists, antagonists, inhibitors, or modulators. This will serve as a foundation for discussing the development of novel analogues.

Without this fundamental information, a meaningful and accurate technical guide on the exploration of "this compound" analogues and derivatives cannot be constructed. The subsequent sections of such a guide would typically delve into:

-

Structure-Activity Relationships (SAR): A detailed analysis of how the chemical structure of analogues influences their biological activity.

-

Pharmacology: In-depth discussion of the pharmacodynamic and pharmacokinetic properties of the derivatives.

-

Synthetic Chemistry: Methodologies for the synthesis of novel analogues.

-

Preclinical and Clinical Data: A summary of any available data from in vitro, in vivo, and human studies.

We encourage the user to provide the necessary clarification to enable the generation of a targeted and valuable scientific resource.

An In-depth Technical Guide to Cooperativity in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cooperativity

Cooperativity is a fundamental phenomenon in molecular biology where the binding of a ligand to a macromolecule with multiple binding sites influences the affinity of the remaining unoccupied sites for subsequent ligand binding. This modulation of binding affinity can be either positive, where binding increases the affinity of other sites, or negative, where it decreases the affinity. Cooperativity is crucial for the fine-tuning of biological processes, allowing for switch-like responses to small changes in ligand concentration and the integration of multiple signaling inputs. This guide provides an in-depth overview of the principles of cooperativity, its quantitative analysis, experimental investigation, and its role in key signaling pathways relevant to drug development.

Theoretical Models of Cooperativity

Two classical models provide a framework for understanding the molecular mechanisms of cooperativity:

-

Monod-Wyman-Changeux (MWC) or Concerted Model: This model posits that the protein exists in two distinct conformational states: a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. All subunits of the protein must be in the same state. Ligand binding shifts the equilibrium from the T state to the R state, thereby increasing the overall affinity for the ligand as more sites are occupied.

-

Koshland-Nemeth-Filmer (KNF) or Sequential Model: In this model, ligand binding to one subunit induces a conformational change in that subunit, which in turn influences the conformation and ligand affinity of adjacent subunits in a sequential manner. This model allows for intermediate conformational states and can explain both positive and negative cooperativity.

Quantitative Analysis of Cooperativity

The degree of cooperativity in a system can be quantified using several parameters, most notably the Hill coefficient.

The Hill Equation

The Hill equation describes the fraction of a macromolecule saturated with a ligand as a function of the ligand concentration:

where:

-

θ is the fraction of occupied binding sites

-

[L] is the free ligand concentration

-

Kd is the apparent dissociation constant

-

n is the Hill coefficient, which provides a measure of cooperativity:

-

n > 1: Positive cooperativity

-

n = 1: Non-cooperative binding

-

n < 1: Negative cooperativity

-

Data Presentation: Quantifying Cooperativity in Biological Systems

The following tables summarize quantitative data for well-characterized examples of cooperative molecular interactions.

Table 1: Oxygen Binding to Hemoglobin

| Parameter | Value | Reference |

| Hill Coefficient (n) | ~2.8 | [1] |

| P50 (pO2 at 50% saturation) | ~27 mmHg | [2][3] |

| Kd (T-state) | High (low affinity) | [4] |

| Kd (R-state) | Low (high affinity) | [4] |

Table 2: Allosteric Regulation of Aspartate Transcarbamoylase (ATCase)

| Effector | Effect on Activity | Hill Coefficient (n) for Aspartate | Reference |

| ATP (Activator) | Increases | Decreases (shifts toward R state) | |

| CTP (Inhibitor) | Decreases | Increases (shifts toward T state) |

Table 3: Cooperative Binding of Transcription Factors

| Transcription Factor Pair | DNA Binding Affinity (Kd) - Individual | DNA Binding Affinity (Kd) - Cooperative | Hill Coefficient (n) | Reference |

| ETS1-RUNX1 | Micromolar range | Nanomolar range | > 1 | |

| Various Drosophila TFs | Varied | Enhanced affinity with optimal spacing | Not always reported |

Experimental Protocols for Studying Cooperativity

Several biophysical techniques can be employed to investigate and quantify cooperative interactions. Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.

Detailed Methodology:

-

Sample Preparation:

-

Prepare the protein and ligand in identical buffer conditions to minimize heat of dilution effects.

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

-

Data Acquisition:

-

Perform an initial injection to account for the heat of dilution of the ligand into the buffer.

-

Titrate the ligand into the protein solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site, sequential binding sites) to extract the thermodynamic parameters. For cooperative systems, a sequential binding model is often necessary.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity data.

Detailed Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a sensor chip appropriate for the ligand.

-

Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).

-

Immobilize one of the interacting partners (the ligand) onto the sensor chip surface.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding and Kinetic Analysis:

-

Inject a series of concentrations of the other interacting partner (the analyte) over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

After each analyte injection, inject running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface if necessary to remove the bound analyte.

-

-

Data Analysis:

-

Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding, or more complex models for cooperative interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cooperative binding may manifest as complex sensorgram shapes that do not fit a simple 1:1 binding model.

-

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a protein of interest (the "bait") and its binding partners (the "prey") from a cell lysate. While primarily qualitative, quantitative western blotting can provide insights into the stoichiometry and cooperativity of complex formation.

Detailed Methodology:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions. The buffer should contain protease and phosphatase inhibitors.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Incubate to allow for the formation of bead-antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins. The presence of the prey protein in the eluate indicates an interaction with the bait protein.

-

Signaling Pathways and Cooperativity

Cooperativity plays a pivotal role in the regulation of many signaling pathways, enabling them to respond to stimuli in a highly regulated and often switch-like manner.

G-Protein Coupled Receptor (GPCR) Dimerization and Cooperative Signaling

GPCRs can form homodimers and heterodimers, and this oligomerization can lead to cooperative ligand binding and signaling.

Caption: Cooperative ligand binding to a GPCR dimer.

Epidermal Growth Factor Receptor (EGFR) Negative Cooperativity

The EGFR exhibits negative cooperativity in ligand binding, where the binding of the first EGF molecule to one subunit of the dimer reduces the affinity of the second subunit for another EGF molecule.

Caption: Negative cooperativity in EGF binding to the EGFR dimer.

JAK-STAT Pathway and Cooperative Recruitment

The JAK-STAT signaling pathway involves the cooperative recruitment and activation of STAT transcription factors to phosphorylated cytokine receptors.

Caption: Cooperative recruitment and activation of STATs in the JAK-STAT pathway.

Conclusion

Cooperativity is a sophisticated mechanism that endows biological systems with a high degree of regulatory control. Understanding the principles of cooperativity is essential for researchers and drug development professionals aiming to modulate the function of proteins and signaling pathways. The quantitative methods and experimental techniques outlined in this guide provide a robust framework for investigating cooperative interactions, paving the way for the design of novel therapeutics that target these complex allosteric mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Use of Cyclopamine in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopamine, a steroidal alkaloid originally isolated from the corn lily Veratrum californicum, is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway plays a crucial role in embryonic development and tissue patterning, and its aberrant activation has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of glioblastoma.[1][3] Cyclopamine exerts its inhibitory effect by directly binding to Smoothened (Smo), a key transmembrane protein in the Hh pathway, thereby preventing downstream signaling.[4] These characteristics make Cyclopamine a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing Cyclopamine in cell culture assays to investigate its effects on cancer cells. The protocols cover cell viability and proliferation assays, along with data presentation and visualization of the underlying signaling pathway and experimental workflow.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation.

Cyclopamine directly binds to the heptahelical bundle of SMO, locking it in an inactive conformation. This prevents the activation of GLI transcription factors, even in the presence of Hedgehog ligands, effectively shutting down the pathway.

Caption: The Hedgehog signaling pathway and the inhibitory action of Cyclopamine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of Cyclopamine on the viability of cancer cells using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, Daoy)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cyclopamine (stock solution in ethanol or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Cyclopamine Treatment: Prepare serial dilutions of Cyclopamine in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclopamine. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest Cyclopamine concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Cyclopamine that inhibits cell viability by 50%).

Cell Proliferation Assay (Direct Cell Counting)

This protocol provides a method to directly measure the effect of Cyclopamine on cell proliferation by counting the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyclopamine

-

6-well cell culture plates

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Seeding: Seed cells into 6-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well in 2 mL of complete medium. Incubate for 24 hours.

-

Cyclopamine Treatment: Treat the cells with the desired concentrations of Cyclopamine (e.g., 10 µM and 20 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 2, 4, 6, 8, and 10 days), changing the medium with fresh Cyclopamine every 2-3 days.

-

Cell Counting: At each time point, wash the cells with PBS, and then detach them using Trypsin-EDTA. Resuspend the cells in complete medium.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

-

Data Analysis: Plot the cell number against time to generate a proliferation curve for each treatment condition.

Caption: General experimental workflow for a cell culture assay using Cyclopamine.

Data Presentation

Quantitative data from Cyclopamine cell culture assays should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of Cyclopamine on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| OS-RC-2 | Renal Carcinoma | Not Specified | 5.87 | |

| DOHH-2 | Lymphoma | Not Specified | 9.36 | |

| no-10 | Not Specified | Not Specified | 9.90 | |

| 8505C | Thyroid Cancer | 72 | ~10 | |

| OCUT1 | Thyroid Cancer | 72 | ~7 | |

| CAL62 | Thyroid Cancer | 72 | ~5 | |

| SW1736 | Thyroid Cancer | 72 | >20 | |

| HeLa | Cervical Cancer | 48 | ~20 | |

| SiHa | Cervical Cancer | 48 | ~15 |

Table 2: Effect of Cyclopamine on Cell Proliferation of Breast Cancer Cell Lines

| Cell Line | Treatment | Day 5 (% of Control) | Day 10 (% of Control) | Reference |

| MCF-7 | 10 µM Cyclopamine | ~60% | ~40% | |

| MCF-7 | 20 µM Cyclopamine | ~40% | ~20% | |

| MDA-MB-231 | 10 µM Cyclopamine | ~70% | ~50% | |

| MDA-MB-231 | 20 µM Cyclopamine | ~50% | ~30% |

Note: The exact values can vary depending on the specific experimental conditions, cell line passage number, and other factors. It is crucial to perform appropriate controls and replicate experiments.

Conclusion

Cyclopamine is a powerful tool for studying the role of the Hedgehog signaling pathway in cancer biology. The protocols and data presented here provide a foundation for researchers to design and execute robust cell culture assays to evaluate the efficacy of Cyclopamine and other Hh pathway inhibitors. Careful experimental design, including appropriate controls and data analysis, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Administration of a Water-Soluble Compound (CooP) in Mouse Models

Disclaimer: As the specific properties of "CooP" are unknown, this protocol provides general guidelines for the administration of a water-soluble compound to mouse models. Researchers must adapt these protocols based on the specific characteristics of their compound, including its solubility, stability, and potential toxicity. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Introduction

Preclinical in vivo studies using mouse models are a critical step in the drug development pipeline.[1][2] These studies provide essential information on the efficacy, safety, pharmacokinetics, and pharmacodynamics of a novel therapeutic agent before it can be considered for human clinical trials.[2][3][4] This document outlines detailed protocols for the administration of a water-soluble compound, referred to here as "this compound," to mice via common routes: oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Recommended Needle Sizes and Maximum Administration Volumes

| Administration Route | Recommended Needle Gauge | Maximum Volume per Site |

| Intravenous (IV) | 27-30 G | 5 mL/kg (bolus), 10 mL/kg (slow) |

| Intraperitoneal (IP) | 25-27 G | < 10 mL/kg |

| Subcutaneous (SC/SQ) | 25-27 G | 5 mL/kg |

| Oral Gavage | 20-24 G (flexible tube) | 10 mL/kg |

Table 2: Example Pharmacokinetic Parameters

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) | Bioavailability (%) |

| IV | 5 | 1500 | 0.08 | 3610 | 1.5 | 100 |

| PO | 20 | 800 | 2.0 | 7250 | 5.9 | 50.4 |

| IP | 10 | 1200 | 0.5 | 4500 | 2.1 | 85 |

| SC | 10 | 950 | 1.0 | 5100 | 3.2 | 92 |

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 3: Example Efficacy Study Results

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | 10 | 1250 ± 150 | - | - |

| This compound (10 mg/kg) | 10 | 625 ± 80 | 50 | <0.05 |

| This compound (20 mg/kg) | 10 | 312 ± 50 | 75 | <0.01 |

| Positive Control | 10 | 250 ± 40 | 80 | <0.01 |

Experimental Protocols

Preparation of Dosing Solution

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

-

Dissolve this compound in a sterile, appropriate vehicle (e.g., sterile saline, phosphate-buffered saline).

-

Ensure the final concentration allows for the administration of the desired dose in a volume appropriate for the chosen route (see Table 1).

-

Warm the solution to room or body temperature before administration to avoid discomfort and a drop in the animal's body temperature.

Animal Handling and Restraint

Proper restraint is crucial for the safety of both the animal and the researcher.

-

Scruffing: Gently grasp the loose skin over the mouse's shoulders with the thumb and forefinger.

-

Restrainers: Commercial restraint devices can be used, especially for procedures like tail vein injections. Ensure the restrainer is the appropriate size for the mouse.

Administration Routes

Oral gavage is used to administer a precise volume of a substance directly into the stomach.

Materials:

-

Sterile gavage needle (flexible or curved, 18-20 gauge for adult mice)

-

Appropriately sized sterile syringe

Procedure:

-

Measure the gavage needle from the tip of the mouse's nose to the end of the sternum to determine the correct insertion depth.

-

Properly restrain the mouse, extending its head back to create a straight line through the neck and esophagus.

-

Insert the gavage tube into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The tube should pass easily with no resistance.

-

Administer the solution slowly over 2-3 seconds.

-

Gently remove the gavage tube.

-

Monitor the animal for 5-10 minutes for any signs of distress or labored breathing.

IP injections are administered into the abdominal cavity.

Materials:

-

Sterile needle (25-27 G)

-

Sterile syringe

-

70% alcohol or chlorhexidine for disinfection

Procedure:

-

Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downward.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.

-

Disinfect the injection site.

-

Insert the needle, bevel up, at a 30-45° angle.

-

Aspirate by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate incorrect placement.

-

Inject the substance and withdraw the needle.

-

Return the mouse to its cage and monitor for any complications.

IV injections are typically administered into the lateral tail vein.

Materials:

-

Sterile needle (27-30 G)

-

Sterile syringe (0.3-1.0 mL)

-

Restraining device

-

Heat source (e.g., heat lamp or warming pad) to dilate the veins

Procedure:

-

Warm the mouse for 5-10 minutes to dilate the tail veins.

-

Place the mouse in a restrainer.

-

Wipe the tail with an antiseptic solution.

-

Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, parallel to the vein.

-

A successful insertion should feel like the needle 'slides' easily into the vein.

-

Inject the substance slowly. If resistance is felt or a blister appears, the needle is not in the vein.

-

After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.

SC injections are administered into the space between the skin and the underlying muscle.

Materials:

-

Sterile needle (25-27 G)

-

Sterile syringe

Procedure:

-